molecular formula C31H34F6N4O2S2 B1371927 N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide CAS No. 1020665-73-9

N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B1371927
CAS No.: 1020665-73-9
M. Wt: 672.8 g/mol
InChI Key: ZRDOOGDGPMAXLS-BIYDSLDMSA-N
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Description

N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C31H34F6N4O2S2 and its molecular weight is 672.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-1,2-diphenylethyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34F6N4O2S2/c1-41(2)26-16-10-9-15-25(26)38-29(44)39-27(20-11-5-3-6-12-20)28(21-13-7-4-8-14-21)40-45(42,43)24-18-22(30(32,33)34)17-23(19-24)31(35,36)37/h3-8,11-14,17-19,25-28,40H,9-10,15-16H2,1-2H3,(H2,38,39,44)/t25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDOOGDGPMAXLS-BIYDSLDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34F6N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647711
Record name N-[(1R,2R)-2-({[(1R,2R)-2-(Dimethylamino)cyclohexyl]carbamothioyl}amino)-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020665-73-9
Record name N-[(1R,2R)-2-({[(1R,2R)-2-(Dimethylamino)cyclohexyl]carbamothioyl}amino)-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the structural characteristics of N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide?

A1: this compound is characterized by the following structural properties []:

  • Spectroscopic Data: The compound's structural elucidation is aided by techniques such as 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) [].

Q2: What are the typical applications of this compound in the field of organic chemistry?

A2: this compound serves as a valuable tool in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity []. Its bifunctional nature, likely stemming from the presence of both a thiourea moiety and a basic amine group, enables it to activate and orient reacting partners, thereby promoting specific stereochemical outcomes in chemical reactions.

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